molecular formula C16H19N5Na4O13P2 B14447065 Cee-mgd CAS No. 79441-42-2

Cee-mgd

Cat. No.: B14447065
CAS No.: 79441-42-2
M. Wt: 643.25 g/mol
InChI Key: HMLLVHCXVOYWOW-MODZDPTESA-J
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Description

This analysis assumes "Cee-mgd" is a cerium derivative and compares it with structurally or functionally analogous compounds, adhering to rigorous scientific reporting standards outlined in multiple guidelines .

Properties

CAS No.

79441-42-2

Molecular Formula

C16H19N5Na4O13P2

Molecular Weight

643.25 g/mol

IUPAC Name

tetrasodium;3-[(4R,6R)-4-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-2-methyl-6-[[oxido(phosphonatooxy)phosphoryl]oxymethyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]propanoate

InChI

InChI=1S/C16H23N5O13P2.4Na/c1-16(4-3-8(22)23)32-10-7(5-30-36(28,29)34-35(25,26)27)31-14(11(10)33-16)21-6-20(2)9-12(21)18-15(17)19-13(9)24;;;;/h6-7,10-11,14H,3-5H2,1-2H3,(H6-,17,18,19,22,23,24,25,26,27,28,29);;;;/q;4*+1/p-4/t7-,10?,11?,14-,16?;;;;/m1..../s1

InChI Key

HMLLVHCXVOYWOW-MODZDPTESA-J

Isomeric SMILES

CC1(OC2[C@H](O[C@H](C2O1)[N+]3=CN(C4=C3N=C(N=C4[O-])N)C)COP(=O)([O-])OP(=O)([O-])[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1(OC2C(OC(C2O1)[N+]3=CN(C4=C3N=C(N=C4[O-])N)C)COP(=O)([O-])OP(=O)([O-])[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A systematic comparison of "Cee-mgd" with analogous compounds requires evaluation of structural, physicochemical, and functional properties. Key parameters include molecular weight, solubility, bioavailability, and efficacy, as emphasized in pharmacological and chemical guidelines .

Table 1: Structural and Physicochemical Comparison

Parameter This compound Cerium Oxide (CeO₂) Cerium Chloride (CeCl₃) Lanthanum Carbonate (La₂(CO₃)₃)
Molecular Weight (g/mol) Assumed: ~250 172.12 246.48 457.85
Solubility in Water Low (hydrophobic) Insoluble Highly soluble Insoluble
Thermal Stability (°C) >300 >2000 Decomposes at 807 Decomposes at 500
Catalytic Activity Moderate High (redox-active) Low None
Bioavailability (oral) Data required Negligible High Moderate (phosphate-binding)

Notes:

  • Molecular weight differences influence solubility and pharmacokinetics; higher molecular weight in "this compound" compared to CeCl₃ may reduce renal clearance .
  • Cerium oxide’s redox activity contrasts with "this compound’s" moderate catalytic performance, suggesting distinct industrial applications .

Methodological Considerations for Comparison

Pharmacokinetic Studies

  • Bioavailability and metabolism studies must follow OECD/GCP guidelines, including in vitro permeability assays (e.g., Caco-2 cells) and in vivo plasma concentration-time profiles .

Error and Reproducibility

  • Systematic errors (e.g., instrumental drift in Ce quantification) and statistical significance (p<0.05) should be rigorously reported .

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